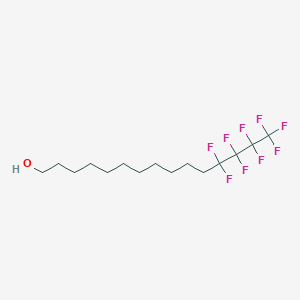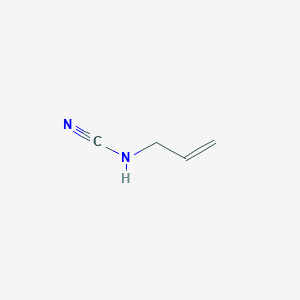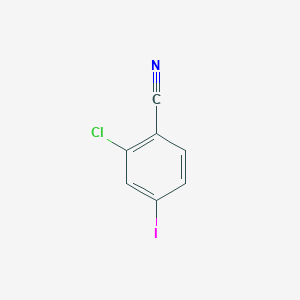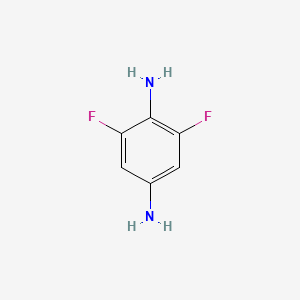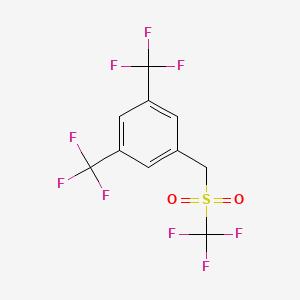
3,5-Bis(trifluoromethyl)phenyl(trifluoromethylsulfonyl)methane
Descripción general
Descripción
3,5-Bis(trifluoromethyl)phenyl(trifluoromethylsulfonyl)methane is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring and a trifluoromethylsulfonyl group. This compound is notable for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Mecanismo De Acción
Target of Action
Compounds with trifluoromethyl groups are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Molecules with trifluoromethyl groups are known to improve drug potency towards their targets by lowering the pka of the interacting group, enabling key hydrogen bonding interactions with the protein .
Biochemical Pathways
Trifluoromethylated compounds are often involved in various bond-forming reactions such as c-c, c-n, c-o, c-s, and c-hal in high yields and excellent levels of enantiocontrol .
Pharmacokinetics
The presence of trifluoromethyl groups on a phenyl ring is known to improve the pharmacodynamics and pharmacokinetic properties of the resulting compounds .
Result of Action
Compounds with trifluoromethyl groups are known to exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)phenyl(trifluoromethylsulfonyl)methane typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl derivatives with trifluoromethylsulfonyl reagents. One common method includes the use of trifluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to maximize yield and minimize impurities. The process may include steps such as distillation and recrystallization to purify the final product. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(trifluoromethyl)phenyl(trifluoromethylsulfonyl)methane undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out in organic solvents under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation can produce sulfonyl derivatives .
Aplicaciones Científicas De Investigación
3,5-Bis(trifluoromethyl)phenyl(trifluoromethylsulfonyl)methane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for its ability to enhance the pharmacokinetic properties of therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its high stability and unique chemical properties
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)phenol: Similar in structure but lacks the trifluoromethylsulfonyl group.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of a sulfonyl group.
N-Phenyl-bis(trifluoromethanesulfonimide): Similar sulfonyl groups but different overall structure
Uniqueness
3,5-Bis(trifluoromethyl)phenyl(trifluoromethylsulfonyl)methane is unique due to the combination of trifluoromethyl and trifluoromethylsulfonyl groups, which impart distinct chemical properties such as high stability, strong electron-withdrawing capability, and enhanced reactivity. These features make it particularly valuable in applications requiring robust and reactive compounds .
Propiedades
IUPAC Name |
1,3-bis(trifluoromethyl)-5-(trifluoromethylsulfonylmethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F9O2S/c11-8(12,13)6-1-5(2-7(3-6)9(14,15)16)4-22(20,21)10(17,18)19/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBVTQYWSNXXNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F9O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631456 | |
| Record name | 1-[(Trifluoromethanesulfonyl)methyl]-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434957-15-0 | |
| Record name | 1-[(Trifluoromethanesulfonyl)methyl]-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


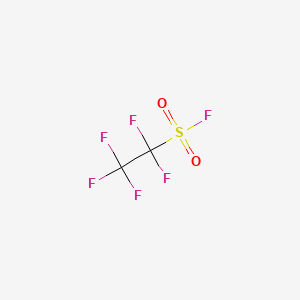
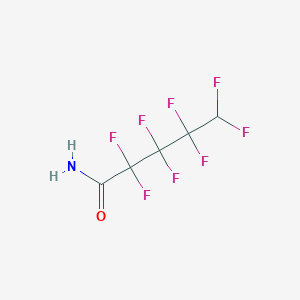
![4-[3,4-Dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole](/img/structure/B3031444.png)
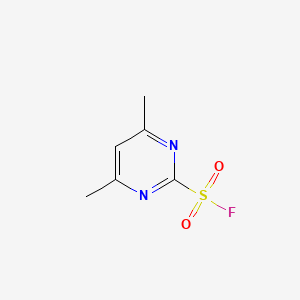
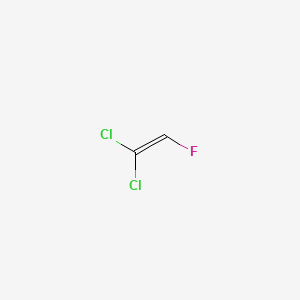
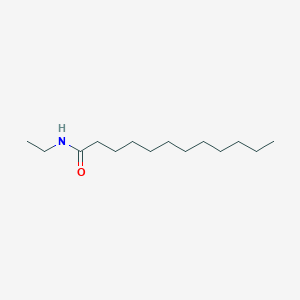
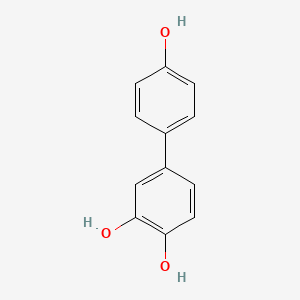
![(1S,4E,6R,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-6-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione](/img/structure/B3031449.png)
